molecular formula C8H3FN2O4 B1388262 4-Cyano-2-fluoro-5-nitrobenzoic acid CAS No. 1003709-73-6

4-Cyano-2-fluoro-5-nitrobenzoic acid

Cat. No.: B1388262
CAS No.: 1003709-73-6
M. Wt: 210.12 g/mol
InChI Key: VETQVQIUKQNKHY-UHFFFAOYSA-N
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Preparation Methods

4-Cyano-2-fluoro-5-nitrobenzoic acid can be synthesized through the activation of fluoronitrobenzene with nitric acid, followed by a reaction with sodium cyanide . The reaction conditions typically involve controlled temperatures and the use of protective equipment due to the hazardous nature of the reagents involved. Industrial production methods may involve scaling up this process with additional safety and efficiency measures to handle larger quantities.

Chemical Reactions Analysis

4-Cyano-2-fluoro-5-nitrobenzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyano-2-fluoro-5-nitrobenzoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 4-Cyano-2-fluoro-5-nitrobenzoic acid exerts its effects involves its ability to participate in various chemical reactions due to its functional groups. The nitro group, cyano group, and fluorine atom provide sites for chemical modifications, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

4-Cyano-2-fluoro-5-nitrobenzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a broader range of chemical reactions and applications.

Properties

IUPAC Name

4-cyano-2-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2O4/c9-6-1-4(3-10)7(11(14)15)2-5(6)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETQVQIUKQNKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662785
Record name 4-Cyano-2-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003709-73-6
Record name 4-Cyano-2-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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